synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid
synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid
An In-depth Technical Guide to the Synthesis of 3-Morpholin-4-yl-3-oxopropanoic Acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Morpholin-4-yl-3-oxopropanoic acid (CAS No. 105397-92-0). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a reliable two-step synthetic route, commencing from a common malonic acid derivative. This guide includes detailed, representative experimental protocols, tabulated quantitative data, and workflow diagrams generated using Graphviz to ensure clarity and reproducibility. Safety information for key reagents is also provided.
Introduction
3-Morpholin-4-yl-3-oxopropanoic acid is a bifunctional organic compound featuring a carboxylic acid and a morpholine amide. This structure represents a valuable scaffold in medicinal chemistry, combining the properties of a β-keto acid derivative with the well-established morpholine heterocycle. Morpholine is a common building block in the development of therapeutic agents, including the antibiotic linezolid and the anticancer agent gefitinib[1]. The presence of both a free carboxylic acid and a stable tertiary amide makes this molecule an attractive intermediate for the synthesis of more complex pharmaceutical agents and functional materials.
This document details a robust and logical synthetic approach, providing researchers with the necessary information to produce this compound in a laboratory setting.
Proposed Synthetic Pathway
The can be efficiently achieved via a two-step sequence. The proposed pathway begins with the acylation of morpholine using a malonic acid monoester chloride, followed by the selective hydrolysis of the resulting ester to yield the target carboxylic acid. This method offers high selectivity and generally proceeds with good yields.
Caption: Proposed two-step synthetic workflow for 3-Morpholin-4-yl-3-oxopropanoic acid.
Physicochemical and Safety Data
Properties of 3-Morpholin-4-yl-3-oxopropanoic Acid
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 105397-92-0 | [2][3][4] |
| Molecular Formula | C₇H₁₁NO₄ | [3] |
| Molecular Weight | 173.17 g/mol | [3] |
| Synonyms | 3-(4-morpholinyl)-3-oxopropanoic acid | [5] |
| MDL Number | MFCD06208048 | [3] |
Safety Information for Key Reagents
It is imperative to handle all chemicals with appropriate safety precautions. The table below summarizes the primary hazards associated with the key starting materials.
| Reagent | Hazard Statements | Precautionary Statements | Reference |
| Morpholine | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. IF ON SKIN: Rinse with water. | [6][7][8] |
| Malonic Acid / Derivatives | Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation. | Avoid breathing dust. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. | [9][10] |
Detailed Experimental Protocols
The following protocols are representative procedures based on established chemical transformations for N-acylation and ester hydrolysis.[11][12][13] Researchers should adapt these methods based on laboratory conditions and scale.
Step 1: Synthesis of Methyl 3-morpholino-3-oxopropanoate
This procedure describes the formation of the intermediate β-keto amide ester via nucleophilic acyl substitution.
Reagents:
-
Methyl 3-chloro-3-oxopropanoate (malonic acid methyl ester chloride)
-
Morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add morpholine (1.0 eq.) and anhydrous dichloromethane (approx. 10 mL per 10 mmol of morpholine).
-
Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3-chloro-3-oxopropanoate (1.05 eq.) in anhydrous dichloromethane dropwise to the stirred morpholine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel stationary phase and an ethyl acetate/hexane mobile phase) to obtain pure methyl 3-morpholino-3-oxopropanoate.
Caption: Mechanism of the nucleophilic acyl substitution for amide formation.
Step 2: Hydrolysis of Methyl 3-morpholino-3-oxopropanoate
This procedure details the saponification of the methyl ester to the final carboxylic acid.
Reagents:
-
Methyl 3-morpholino-3-oxopropanoate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate
Procedure:
-
Dissolve methyl 3-morpholino-3-oxopropanoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add 1 M NaOH solution (1.5 eq.) to the ester solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 60-70 °C) for 2-4 hours.[13]
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield 3-Morpholin-4-yl-3-oxopropanoic acid, which can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table presents representative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.
| Step | Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl 3-chloro-3-oxopropanoate | Morpholine | 1.05 : 1.0 | DCM | 0 → RT | 12 - 16 | 85 - 95 |
| 2 | Methyl 3-morpholino-3-oxopropanoate | NaOH | 1.0 : 1.5 | MeOH/H₂O | Reflux | 2 - 4 | >90 |
Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. All procedures should be carried out with appropriate personal protective equipment and in a well-ventilated fume hood. The user is solely responsible for verifying the safety and suitability of these procedures.
References
- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. 105397-92-0|3-Morpholino-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 3. allfluoro.com [allfluoro.com]
- 4. 3-Morpholino-3-oxopropanoic acid|CAS 105397-92-0|ChemScene|製品詳細 [tci-chemical-trading.com]
- 5. 105397-92-0 CAS Manufactory [m.chemicalbook.com]
- 6. redox.com [redox.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cssp.chemspider.com [cssp.chemspider.com]
